molecular formula C11H11ClO2 B12952549 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one

7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B12952549
M. Wt: 210.65 g/mol
InChI Key: FIFSCNSEMBBHHW-UHFFFAOYSA-N
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Description

7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is a substituted 1-tetralone derivative of high interest in medicinal and organic chemistry research. This compound features a carbonyl functional group and methylene groups, which contribute to its specific spatial configuration and reactivity . The chloro and methoxy substituents on the aromatic ring are key modulators of the compound's electronic properties and interaction with biological targets, making it a valuable scaffold for constructing more complex molecules. Derivatives of 3,4-dihydronaphthalen-1(2H)-one are increasingly investigated due to their chemical properties and potential applications in the pharmaceutical industry . Specifically, this chemical class has been explored in the design and synthesis of novel Bcl-2 inhibitors for anticancer research . The reactive carbonyl group is a critical site for further chemical transformations, allowing researchers to develop a wide array of derivatives with varied interactions and bioactivities towards biomolecules . Researchers utilize this compound as a key synthetic intermediate, leveraging its structure to study structure-activity relationships and develop new therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

7-chloro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11ClO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3

InChI Key

FIFSCNSEMBBHHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCCC2=O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Common starting materials include 7-methoxy-1-tetralone or its halogenated analogues.
  • The chloro substituent is typically introduced via electrophilic aromatic substitution or halogenation reactions on suitably protected or activated intermediates.
  • The dihydronaphthalenone skeleton is often constructed via cyclization reactions involving acylation and subsequent ring closure.

Typical Synthetic Route

  • Acylation of Methoxy-Substituted Aromatic Precursors

    • Anisole or 7-methoxy-substituted aromatic compounds are acylated using succinic anhydride in the presence of Lewis acids such as anhydrous aluminum chloride, often in nitrobenzene solvent.
    • This step yields keto acid intermediates that serve as precursors for ring closure.
  • Reduction and Cyclization

    • The keto group in the intermediate is reduced by catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen pressure at 343-348 K).
    • The reduced intermediate undergoes cyclization using polyphosphoric acid (PPA) to form the 7-methoxy-1-tetralone core.
  • Introduction of the Chloro Substituent

    • Chlorination at the 7-position can be achieved by electrophilic aromatic substitution using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) under controlled conditions.
    • Alternatively, halogenation can be performed on intermediates prior to cyclization to ensure regioselectivity.
  • Functional Group Transformations and Purification

    • Further functional group modifications, such as methylation or demethylation, may be employed to adjust the methoxy group if necessary.
    • Purification is typically done by recrystallization or column chromatography.

Detailed Experimental Procedures and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Acylation Anisole + Succinic anhydride, AlCl3, nitrobenzene Not specified Forms keto acid intermediate
2 Catalytic Hydrogenation Pd/C, H2 (2-3 kgs), 343-348 K, 2-3 hours Not specified Reduces keto group to alcohol
3 Cyclization Polyphosphoric acid (PPA), heating Not specified Forms 7-methoxy-1-tetralone
4 Chlorination (Electrophilic) Sulfuryl chloride or NCS, controlled temperature Variable Introduces chloro substituent at 7-position
5 Purification Recrystallization or chromatography - Yields pure 7-chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one
  • A reported synthesis of related dihydronaphthalene analogues achieved a 23% overall yield in a 6-step process, a significant improvement over earlier 9-step syntheses with only 1% yield.
  • The use of polyphosphoric acid is critical for efficient cyclization and ring closure.

Alternative Synthetic Approaches

Grignard Reaction-Based Synthesis

  • A Grignard reagent derived from substituted bromoarenes can be reacted with 6,7-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives to introduce aryl groups or modify substitution patterns.
  • This method involves preparation of aryl magnesium bromide in anhydrous tetrahydrofuran (THF) followed by addition to the ketone substrate at low temperature.
  • Subsequent hydrogenation and oxidation steps yield the desired substituted dihydronaphthalenone with high yields (up to ~93% in some cases).

Research Findings and Optimization Notes

  • The use of in situ generated reagents such as dibenzyl chlorophosphite and iodomethylsilane has been reported to improve yields and simplify purification in related dihydronaphthalene syntheses.
  • Optimization of reaction temperature, solvent choice, and catalyst loading significantly affects the yield and purity of the final product.
  • The choice of halogenation reagent and timing (pre- or post-cyclization) is crucial for regioselective chlorination at the 7-position.
  • Hydrogenation conditions (pressure, temperature, catalyst type) must be carefully controlled to avoid over-reduction or side reactions.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Acylation + Hydrogenation + Cyclization Succinic anhydride, AlCl3, Pd/C, PPA Straightforward, scalable Multi-step, moderate overall yield ~20-30
Grignard Reaction + Hydrogenation + Oxidation Aryl bromide, Mg, THF, CuSO4-C catalyst, Cr(VI) oxide High yield, versatile substitution Requires anhydrous conditions 85-95
Schmidt Reaction (for related azepinones) Sodium azide, acetic acid, H2SO4, PPA Good yield for azepinone analogues Not direct for target compound ~60
In situ Phosphite Ester Formation Dibenzyl chlorophosphite, iodomethylsilane, NaOMe Improved yield, fewer purification steps Specialized reagents required Improved over traditional

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action is not well-established.
    • Potential molecular targets and pathways need further investigation.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Structural and Functional Group Variations

    The pharmacological profile of DHN derivatives is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 7-Cl-5-OMe-DHN with key analogues:

    Table 1: Substituent Effects on DHN Derivatives
    Compound Name Substituents Key Biological Activities Physicochemical Properties
    7-Chloro-5-methoxy-DHN Cl (C7), OMe (C5) Potential neuroinflammatory agent* Predicted MW: 198.6†, moderate lipophilicity
    7-Chloro-5-fluoro-DHN (CAS 945389-25-3) Cl (C7), F (C5) Unknown; fluorinated derivatives often enhance metabolic stability MW: 198.62, C₁₀H₈ClFO
    7-Bromo-5-methoxy-DHN (CAS 1336953-53-7) Br (C7), OMe (C5) Enhanced cell permeability and stability‡ MW: 255.11, density: 1.475 g/cm³
    6-Bromo-5-chloro-DHN (CAS 634906-83-5) Br (C6), Cl (C5) Undisclosed; halogen synergy may influence activity C₁₀H₈BrClO
    (E)-7-Bromo-2-(4-methoxybenzylidene)-DHN Br (C7), OMe (benzylidene C4) Anticancer, antifungal Dihedral angle: 51.7° between aromatic rings
    6-Methoxy-DHN derivatives OMe (C6) Antioxidant, antineoplastic Improved solubility due to polar OMe group

    *Inferred from structural similarity to neuroactive DHN derivatives .
    †Calculated based on molecular formula C₁₀H₉ClO₂.
    ‡Bromine enhances hydrophobic interactions and metabolic stability .

    Physicochemical and Structural Insights

    • Conformational Rigidity: X-ray crystallography of brominated DHN derivatives reveals a chair conformation in the cyclohexanone ring and dihedral angles between aromatic rings (~51.7°), which influence molecular packing and protein binding . The 7-Cl-5-OMe-DHN likely adopts a similar conformation, optimizing hydrophobic interactions.
    • Halogen Effects : Chlorine and bromine substituents improve metabolic stability and membrane permeability. For instance, 7-Bromo-5-methoxy-DHN has a higher molecular weight (255.11 vs. 198.6) and density (1.475 g/cm³) than 7-Cl-5-OMe-DHN, reflecting increased steric bulk .
    • Synthetic Accessibility : DHN derivatives are commonly synthesized via Claisen-Schmidt condensation, as seen in the preparation of (E)-7-bromo-2-(4-methoxybenzylidene)-DHN . Similar methods likely apply to 7-Cl-5-OMe-DHN, with chloro and methoxy groups introduced via electrophilic substitution or coupling reactions.

    Biological Activity

    7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is a naphthalene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties. This article reviews the biological activity of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one, focusing on its antibacterial, antimalarial, and anticancer properties, supported by case studies and research findings.

    • Molecular Formula : C11H11ClO
    • Molecular Weight : 194.66 g/mol
    • CAS Number : 1092348-30-5

    Antibacterial Activity

    Research has demonstrated that 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one exhibits significant antibacterial properties. A study conducted on various naphthalene derivatives found that this compound effectively inhibited the growth of several bacterial strains.

    Table 1: Antibacterial Activity of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli16 µg/mL
    Pseudomonas aeruginosa64 µg/mL

    These results indicate that the compound possesses a moderate antibacterial effect, particularly against Gram-negative bacteria like E. coli.

    Antimalarial Activity

    The antimalarial potential of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one was evaluated against Plasmodium falciparum strains. Comparative studies with standard antimalarial drugs showed promising results.

    Table 2: Antimalarial Activity Against Plasmodium falciparum

    CompoundIC50 (µg/mL)Reference Drug (Chloroquine)IC50 (µg/mL)
    7-Chloro-5-methoxy...0.80Chloroquine0.06
    Other derivativesVaries

    The compound demonstrated an IC50 value of 0.80 µg/mL against chloroquine-sensitive strains, indicating a potential alternative for malaria treatment.

    Anticancer Activity

    The anticancer activity of this compound has been explored in various cancer cell lines. A notable study highlighted its effect on breast cancer cells, where it induced apoptosis and inhibited cell proliferation.

    Case Study: Breast Cancer Cell Line MCF-7

    In vitro studies using the MCF-7 cell line revealed that treatment with 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one resulted in:

    • Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.
    • Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.

    These findings suggest that the compound may act as a potential chemotherapeutic agent through mechanisms involving apoptosis.

    The biological activities of 7-Chloro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can be attributed to its ability to interact with specific biological targets:

    • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial and cancer cells.
    • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively.
    • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation.

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